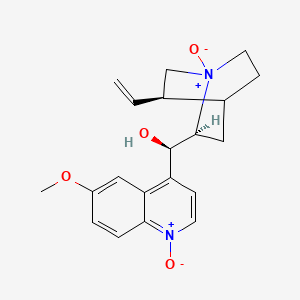

![molecular formula C₁₅H₁₂N₂O₂ B1141262 5H-Dibenz[b,d]azepine-6,7-dione, 5-methyl-, 7-oxime CAS No. 209984-31-6](/img/structure/B1141262.png)

5H-Dibenz[b,d]azepine-6,7-dione, 5-methyl-, 7-oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

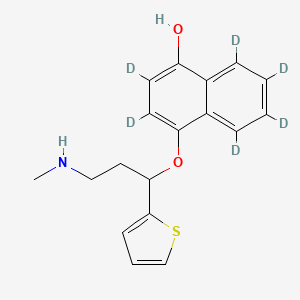

5H-Dibenz[b,d]azepine-6,7-dione, 5-methyl-, 7-oxime is a tricyclic amine with a seven-membered ring, commonly known as iminostilbene . It is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs .

Synthesis Analysis

A new synthetic method for 10-arylated dibenzo[b,f]azepines was developed. The pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline, which proceeded in a syn-selective manner without forming any detectable over-addition product, was a crucial step . All attempts of subsequent arylation via Suzuki–Miyaura cross coupling and construction of a seven-membered ring via Ullmann-type intramolecular coupling were unsuccessful because of dehydrohalogenation or other side reactions . This problem was overcome by the N-acetylation of the amino group, which facilitated the abovementioned coupling reactions to afford the desired 10-arylated dibenzoazepines .Molecular Structure Analysis

The molecular formula of 5H-Dibenz[b,d]azepine-6,7-dione, 5-methyl-, 7-oxime is C15H12N2O2 . Its molecular weight is 252.27 g/mol . The InChI is InChI=1S/C15H12N2O2/c1-17-13-9-5-4-7-11 (13)10-6-2-3-8-12 (10)14 (16-19)15 (17)18/h2-9,19H,1H3 .Chemical Reactions Analysis

The pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline was a crucial step in the synthesis of 10-arylated dibenzo[b,f]azepines . This reaction proceeded in a syn-selective manner without forming any detectable over-addition product .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 252.27 g/mol . The compound has one hydrogen bond donor and three hydrogen bond acceptors .科学的研究の応用

Asymmetric Transfer Hydrogenation

Scientific Field

Organic Chemistry

Application Summary

This compound has been used in the asymmetric transfer hydrogenation of seven-membered tricyclic ketones .

Experimental Procedure

The enantioselective transfer hydrogenation of dibenzo-fused-azepine-diones was achieved by ruthenium catalysis in the presence of formic acid/triethylamine as a mild hydrogen source . Various derivatives of N-substituted dibenzo [b,e]azepin-6-11-dione were hydrogenated .

Results

The process resulted in a pharmaceutically important chiral skeleton in excellent yields (80 to >99%) and enantioselectivities (43 to >99%) . A theoretical study of the stereodetermining transition state revealed that a dibenzo [b,e]azepine-6,11-dione skeleton has a marked effect of CH/π interactions on enantioselection .

Asymmetric Michael/Cyclization Reaction

Scientific Field

Organic & Biomolecular Chemistry

Application Summary

This compound has been used in a catalytic asymmetric 1,5(6)-selective Michael/cyclization reaction .

Experimental Procedure

The reaction of α-hydroxyimino cyclic ketones with γ,β-unsaturated α-keto esters was carried out . This reaction provides a convenient 1,5(6)-selective asymmetric pathway to access synthetically useful ring-fused dihydropyrans .

Results

In general, high levels of yield, enantio- and diastereoselectivity (up to 99% yield, >99% ee and >20:1 dr) were obtained .

Safety And Hazards

特性

IUPAC Name |

(7Z)-7-hydroxyimino-5-methylbenzo[d][1]benzazepin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-17-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(16-19)15(17)18/h2-9,19H,1H3/b16-14- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRCJTODZXUHRW-PEZBUJJGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=CC=CC=C3C(=NO)C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2C3=CC=CC=C3/C(=N/O)/C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5H-Dibenz[b,d]azepine-6,7-dione, 5-methyl-, 7-oxime | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

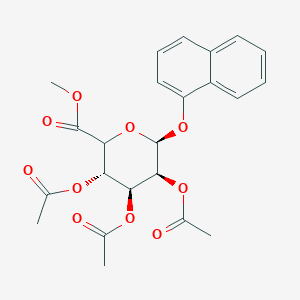

![Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate](/img/structure/B1141187.png)

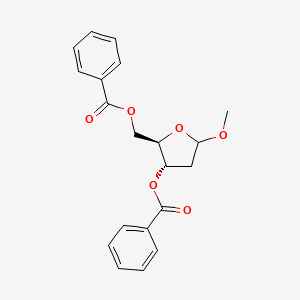

![5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3](/img/structure/B1141189.png)

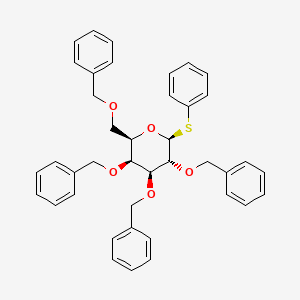

![(1R,9S,12S,13S,14S,17S,21R,23R,24R,25S,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1141202.png)